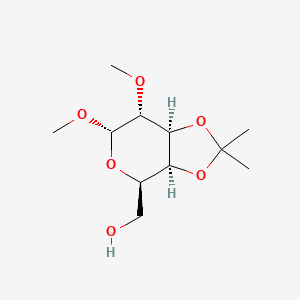

3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to 3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside involves intricate processes that are crucial for obtaining high-purity and structurally specific compounds. The enantioselective synthesis of 3,4-dihydropyran derivatives, which are essential chiral building blocks in the synthesis of bioactive molecules and natural products, is analyzed through different synthetic strategies focusing on asymmetry induced by chiral metal complexes and various organocatalysts. Over 400 papers have been reviewed to emphasize the mechanism of chirality transfer from the chiral messengers to the reaction products, showcasing the flexibility and high level of control achievable in molecular complexity (Desimoni, Faita, & Quadrelli, 2018).

Molecular Structure Analysis

The molecular structure of 3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside and related compounds is critical for understanding their chemical behavior and potential applications. The use of hybrid catalysts in the synthesis of pyrano[2,3-d]pyrimidine scaffolds highlights the complexity and applicability of these molecules in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. This review covers synthetic pathways employing diversified hybrid catalysts, shedding light on the molecular structure's influence on synthetic versatility and bioactivity potential (Parmar, Vala, & Patel, 2023).

Chemical Reactions and Properties

The chemical reactions and properties of 3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside are significant for its functional applications. Research into the reactivity of similar compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, demonstrates their value as building blocks for synthesizing heterocyclic compounds like pyrazolo-imidazoles and thiazoles. This highlights the unique reactivity and potential for innovative transformations in the synthesis of various classes of heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Physical Properties Analysis

The physical properties of compounds like 3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside, including their solubility, melting points, and crystalline structure, are crucial for their application in various fields. Research on polymers from renewable resources, such as 1,4:3,6-dianhydrohexitols, reviews the synthesis of high glass transition temperature polymers with good thermomechanical resistance, highlighting the importance of molecular structure in determining physical properties (Fenouillot, Rousseau, Colomines, Saint-Loup, & Pascault, 2010).

Chemical Properties Analysis

The chemical properties of 3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside are influenced by its molecular structure, affecting reactivity and interaction with other molecules. Studies on the synthesis and medicinal application of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans highlight the significance of the pyrano[3,2-b]pyran class in medicinal chemistry due to their wide-ranging biological activities. The review summarizes synthetic strategies and focuses on their medicinal applications, demonstrating the compound's chemical properties' impact on biological activity (Borah, Dwivedi, & Chowhan, 2021).

Scientific Research Applications

Chemical Synthesis and Catalysis

The synthesis of complex molecules often requires the use of hybrid catalysts to achieve specific structural frameworks with high selectivity and efficiency. The pyranopyrimidine core, which can be derived from structures similar to 3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside, serves as a key precursor for medicinal and pharmaceutical industries. It demonstrates broad synthetic applications and bioavailability, highlighting its significance in the development of pharmacologically active compounds. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, play a crucial role in synthesizing these scaffolds, showcasing the importance of innovative catalytic methods in pharmaceutical synthesis (Parmar, Vala, & Patel, 2023).

Renewable Polymers

The use of renewable resources for polymer synthesis is an area of significant interest, with 3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside-related compounds being potential monomers due to their structural features. These compounds, derived from cereal-based polysaccharides, are employed in creating polycondensates, offering a sustainable alternative to petroleum-derived polymers. Their rigidity, chirality, and non-toxicity make them attractive for synthesizing high glass transition temperature polymers, which are biodegradable and possess specific optical properties due to their chiral nature. This highlights the potential of such compounds in advancing the development of environmentally friendly polymer materials (Fenouillot, Rousseau, Colomines, Saint-Loup, & Pascault, 2010).

Natural Product Chemistry and Biological Activity

Research on gum arabic, a complex polysaccharide related to the structural domain of 3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside, showcases the biological significance of these compounds. Gum arabic's composition, involving 1,3-linked beta-D-galactopyranosyl units, suggests its potential antioxidant properties and protective effects against hepatic, renal, and cardiac toxicities. Despite mixed reports on its efficacy, the proabsorptive and antimicrobial properties, along with effects on dental remineralization, underscore the pharmacological potential of polysaccharides and their derivatives in therapeutic applications (Ali, Ziada, & Blunden, 2009).

properties

IUPAC Name |

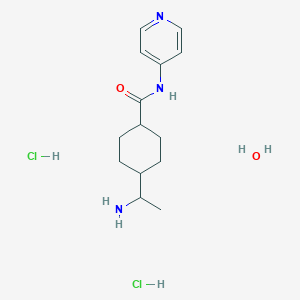

[(3aS,4R,6S,7R,7aS)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O6/c1-11(2)16-7-6(5-12)15-10(14-4)9(13-3)8(7)17-11/h6-10,12H,5H2,1-4H3/t6-,7+,8+,9-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBZJCMJEKADSW-KBDSZGMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C(C2O1)OC)OC)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)OC)OC)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

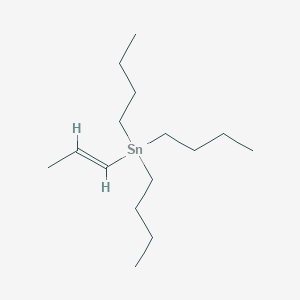

![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)